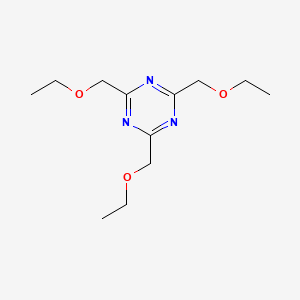
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three ethoxymethyl groups attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4,6-Tris(ethoxymethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with ethoxymethyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ethoxymethyl groups can be hydrolyzed to form hydroxymethyl derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(ethoxymethyl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The ethoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The triazine ring can also interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine can be compared with other triazine derivatives such as:
- 2,4,6-Tris(methoxymethyl)-1,3,5-triazine
- 2,4,6-Tris(chloromethyl)-1,3,5-triazine
- 2,4,6-Tris(hydroxymethyl)-1,3,5-triazine
These compounds share a similar triazine core but differ in the substituents attached to the ring. The unique properties of this compound, such as its solubility and reactivity, make it distinct from its analogs and suitable for specific applications.
Properties
CAS No. |
105701-10-8 |
|---|---|
Molecular Formula |
C12H21N3O3 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2,4,6-tris(ethoxymethyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H21N3O3/c1-4-16-7-10-13-11(8-17-5-2)15-12(14-10)9-18-6-3/h4-9H2,1-3H3 |
InChI Key |
ITWRJDJNKLAXBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC(=NC(=N1)COCC)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















